![molecular formula C29H38O7S B1682912 Tipelukast CAS No. 125961-82-2](/img/structure/B1682912.png)
Tipelukast
概要
説明
Tipelukast (also known as KCA 757 or MN-001) is a sulfidopeptide leukotriene receptor antagonist with suspected anti-inflammatory properties . It is developed by MediciniNova .
Synthesis Analysis
MN-001 (tipelukast) is a novel, orally bioavailable, small molecule compound thought to exert its effects through several mechanisms to produce its anti-inflammatory and anti-fibrotic activity . In a study, HepG2 cells derived from human hepatocellular carcinoma samples were incubated for 48 hours with arachidonic acid (AA), LXR agonist T0901317, and MN-001 (tipelukast) each alone or in various combinations . The amount of TG synthesis in the HepG2 cells was calculated by extracting lipids from the HepG2 cells before and after treatment .
Molecular Structure Analysis
The molecular formula of Tipelukast is C29H38O7S . The InChIKey is KPWYNAGOBXLMSE-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Tipelukast has a molecular weight of 530.67 . It is a solid substance that is soluble in ethanol .
科学的研究の応用
Respiratory Diseases
Tipelukast has been studied for its potential in treating respiratory conditions due to its mechanism as a leukotriene receptor antagonist . It may help in reducing inflammation and bronchoconstriction associated with diseases like asthma and allergic rhinitis.
Cardiovascular Diseases
Research suggests that Tipelukast could have applications in cardiovascular diseases. Its role in modulating cyclic nucleotide phosphodiesterase (PDE) activity, particularly PDE4, may offer new therapeutic approaches for cardiovascular conditions .
Metabolic Disorders
Tipelukast is being explored for its therapeutic potential in metabolic dysfunction-associated steatotic liver disease and Type 2 Diabetes Mellitus. Its effects on lipid metabolism could be beneficial in managing these conditions .
Inflammatory Diseases
Due to its anti-inflammatory properties, Tipelukast is being investigated for the treatment of inflammatory diseases such as ulcerative colitis and Crohn’s disease. It may help in controlling the inflammatory responses in these conditions .
Cancer
The compound’s ability to affect PDE4 activity suggests that it may have applications in cancer treatment. By influencing the cAMP signaling pathway, Tipelukast could potentially be used to target certain types of cancer .
Neurological Disorders
There is interest in the use of Tipelukast for neurological disorders, particularly those with an inflammatory component. Its impact on neuroinflammation could make it a candidate for further research in this area .
Liver Diseases
Tipelukast has been associated with studies on non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Its effects on liver enzymes and fat accumulation are of particular interest in these diseases .
COVID-19
The pandemic has spurred research into repurposing existing drugs, and Tipelukast has been considered for its potential effects on inflammation and immune response in COVID-19 patients .
作用機序
Target of Action
Tipelukast primarily targets 5-lipoxygenase (5-LOX) and leukotriene receptors (LTRs) . 5-LOX is an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes, which are lipid mediators involved in inflammatory responses. LTRs are receptors that bind to leukotrienes, leading to various cellular responses.
Mode of Action
Tipelukast exerts its effects through several mechanisms. It acts as a leukotriene receptor antagonist , blocking the binding of leukotrienes to their receptors . It also inhibits the activity of 5-LOX , thereby reducing the production of leukotrienes . Additionally, it inhibits phosphodiesterases (PDEs) , mainly PDE3 and PDE4 . PDEs are enzymes that break down cyclic nucleotides, such as cyclic AMP and cyclic GMP, which are important second messengers in signal transduction pathways.
Biochemical Pathways
The inhibition of 5-LOX and antagonism of LTRs by Tipelukast disrupts the 5-LOX/leukotriene pathway , which has been implicated in the development of fibrosis . By inhibiting PDEs, Tipelukast increases the levels of cyclic nucleotides, which can modulate various cellular functions, including inflammation and fibrosis .
Pharmacokinetics
It is known to be anorally bioavailable compound , which suggests that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
Tipelukast has been shown to produce anti-fibrotic and anti-inflammatory activity in preclinical models . It down-regulates the expression of genes that promote fibrosis, including LOXL2, Collagen Type 1, and TIMP-1 . It also down-regulates genes that promote inflammation, including C
Safety and Hazards
将来の方向性
MediciNova has announced plans for a Phase 2 clinical trial to evaluate MN-001 (tipelukast) for the treatment of patients with non-alcoholic fatty liver disease (NAFLD), type 2 diabetes mellitus (T2DM), and hypertriglyceridemia . This study builds on findings from a previous Phase 2a study in NASH/NAFLD patients with hypertriglyceridemia in which MN-001 (tipelukast) was shown to reduce serum triglycerides, increase high-density lipoproteins (HDL-C), and reduce low-density lipoproteins (LDL) during the 12-week treatment period .
特性
IUPAC Name |
4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-2-propylphenoxy]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,34H,5-11,16-18H2,1-4H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWYNAGOBXLMSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00925325 | |
Record name | 4-(6-Acetyl-3-{3-[(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl]propoxy}-2-propylphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00925325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tipelukast | |
CAS RN |
125961-82-2 | |
Record name | Tipelukast [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125961822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tipelukast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12435 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-(6-Acetyl-3-{3-[(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl]propoxy}-2-propylphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00925325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIPELUKAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08379P260O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。